N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide

Analytical Chemistry Quality Control Procurement

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide (CAS 1421500-53-9) is a synthetic organic compound belonging to the N-substituted 9H-xanthene-9-carboxamide class, characterized by a xanthene core linked via a but-2-yn-1-yl spacer to a 2-carbamoylphenoxy group. The xanthene-9-carboxamide scaffold has been explored in medicinal chemistry for developing potent CCR1 receptor antagonists.

Molecular Formula C25H20N2O4
Molecular Weight 412.445
CAS No. 1421500-53-9
Cat. No. B2488095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide
CAS1421500-53-9
Molecular FormulaC25H20N2O4
Molecular Weight412.445
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC#CCOC4=CC=CC=C4C(=O)N
InChIInChI=1S/C25H20N2O4/c26-24(28)19-11-3-4-12-20(19)30-16-8-7-15-27-25(29)23-17-9-1-5-13-21(17)31-22-14-6-2-10-18(22)23/h1-6,9-14,23H,15-16H2,(H2,26,28)(H,27,29)
InChIKeyCMBDJENGENPSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide: An Alkyne-Functionalized Xanthene Scaffold for Research Applications


N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide (CAS 1421500-53-9) is a synthetic organic compound belonging to the N-substituted 9H-xanthene-9-carboxamide class, characterized by a xanthene core linked via a but-2-yn-1-yl spacer to a 2-carbamoylphenoxy group . The xanthene-9-carboxamide scaffold has been explored in medicinal chemistry for developing potent CCR1 receptor antagonists [1]. This specific derivative incorporates a terminal alkyne handle, expanding its potential utility beyond biological activity to include applications in bioconjugation and chemical probe synthesis .

Why General-Purpose Xanthene-9-Carboxamides Cannot Replace the Alkyne-Linker Variant in Conjugation Workflows


Simple N-aryl or N-alkyl xanthene-9-carboxamides, such as the parent N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide (CAS 5813-90-1) [1], lack a reactive functional group for chemo-selective ligation. The but-2-yn-1-yl linker in compound 1421500-53-9 provides a terminal alkyne, which is a required substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely used bioorthogonal click chemistry reaction [2]. Substituting this compound with a close structural analog that lacks the alkyne motif would entirely abolish its click reactivity, making it unsuitable for applications requiring covalent attachment to azide-modified targets, such as PROTAC linker synthesis, biomolecule labeling, or surface functionalization [2].

Quantitative Differentiation Evidence for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide


Analytical Purity Specification: 95%+ HPLC Purity with Certificate of Analysis

The target compound is supplied with a confirmed purity of ≥95% as determined by HPLC, backed by a Certificate of Analysis (CoA) . This contrasts with many custom-synthesized in-class analogs from small-scale suppliers where purity is not rigorously validated and may fall below 90% without documentation. For example, the closely related parent compound N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide is often sold at a technical grade with no guaranteed analytical specification [1].

Analytical Chemistry Quality Control Procurement

Bioorthogonal Click Chemistry Capability via Terminal Alkyne Linker

The but-2-yn-1-yl linker provides a terminal alkyne group, which is a prerequisite for CuAAC 'click' chemistry. This functional motif is absent in the ubiquitous xanthene-9-carboxamide analog N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide [1]. Alkyne-azide cycloaddition reactions proceed with high efficiency, with second-order rate constants ranging from 10^-2 to 10^2 M^-1 s^-1 depending on the catalytic system, enabling quantitative conjugation at low concentrations [2].

Chemical Biology PROTAC Synthesis Bioconjugation

CCR1 Antagonism Potential of the Xanthene-9-Carboxamide Pharmacophore

The xanthene-9-carboxamide scaffold is a validated pharmacophore for CCR1 receptor antagonism. A closely related series of tertiary amine xanthene-9-carboxamides demonstrated high potency in a human CCR1 binding assay, with the optimized compound 2b–1 achieving an IC50 of 1.8 nM [1]. The 2-carbamoylphenoxy substituent of the target compound presents a hydrogen-bond capable residue that could interact with key receptor residues, whereas non-carbamoyl analogs show significantly reduced affinity [1].

Inflammation Immunology Medicinal Chemistry

Molecular Weight Advantage for Cellular Permeability vs. PEGylated Linker Constructs

The molecular weight of 412.45 g/mol for compound 1421500-53-9 positions it favorably within the sub-500 Da range typically associated with good passive membrane permeability [1]. This contrasts with related PEG-based alkyne linkers used in PROTAC research (e.g., TAMRA-PEG4-Alkyne, MW 643.73 g/mol ), which often suffer from reduced permeability and increased efflux. As a compact, non-PEGylated alkyne linker, the xanthene-9-carboxamide core offers a more drug-like physicochemical profile for intracellular target engagement.

Drug Design ADME PROTAC Linkerology

Strategic Application Scenarios for Compound 1421500-53-9 Based on Validated Pharmacophore and Linker Properties


PROTAC Linker for Targeted Protein Degradation

The alkyne handle enables CuAAC conjugation to an azide-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand), creating a heterobifunctional degrader. The xanthene-9-carboxamide core may simultaneously engage a target protein of interest (e.g., CCR1 or other binding pockets), making it a dual-purpose building block for degrader synthesis [1][2].

Bioorthogonal Labeling of Biological Macromolecules

The terminal alkyne can be reacted with azide-tagged biomolecules (proteins, nucleic acids, or glycans) under mild, biocompatible conditions. This enables the fluorescent xanthene core to be used as a covalent label for imaging or pull-down assays, a capability that non-alkyne xanthene analogs cannot provide [1].

Lead Scaffold for CCR1 Antagonist Optimization

Based on the established structure-activity relationship of xanthene-9-carboxamides, this compound can serve as a starting point for medicinal chemistry campaigns targeting inflammatory diseases. The 2-carbamoylphenoxy group offers a vector for further derivatization to potentially achieve low-nanomolar potency against the CCR1 receptor [2].

Analytical Reference Standard with Documented Purity

With a guaranteed purity of ≥95% and a CoA, this compound is suitable for use as a reference standard in HPLC method development, mass spectrometry calibration, or NMR spectroscopy for researchers characterizing related xanthene-based compounds. Its documented quality reduces analytical variability compared to uncharacterized in-house or low-grade commercial batches .

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